N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a thiazolidine ring substituted with a carboxamide group and a 3-methylbutan-2-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 3-methylbutan-2-amine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-methoxy-3-methylbutan-2-yl)benzamide: Similar in structure but with a benzamide group instead of a thiazolidine ring.
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine: Contains a quinoline ring and exhibits antimicrobial properties.
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have shown various biological activities.
Uniqueness
N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2OS |
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Molecular Weight |
202.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2OS/c1-6(2)7(3)11-9(12)8-4-13-5-10-8/h6-8,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
HHJNHEOVFJJSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CSCN1 |
Origin of Product |
United States |
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